

Navigating the Research Landscape: A Technical Guide to Methyl 4-(4-methoxybenzoyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(4-methoxybenzoyl)benzoate

Cat. No.: B107407

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For researchers, scientists, and professionals in drug development and materials science, sourcing high-quality, well-characterized chemical intermediates is a critical starting point for innovation. **Methyl 4-(4-methoxybenzoyl)benzoate**, a benzophenone derivative, presents itself as a valuable building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key properties, a detailed synthetic protocol, and its potential applications in research.

Commercial Availability and Physicochemical Properties

Methyl 4-(4-methoxybenzoyl)benzoate is available from a number of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is typically in the range of 95-98%. Below is a summary of its key properties and a list of identified commercial suppliers.

Table 1: Physicochemical Properties of **Methyl 4-(4-methoxybenzoyl)benzoate**

Property	Value	Reference
CAS Number	71616-84-7	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₄	[1]
Molecular Weight	270.28 g/mol	[1]
Boiling Point	424.2 ± 30.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	188.8 ± 24.6 °C	[1]

Table 2: Commercial Suppliers of **Methyl 4-(4-methoxybenzoyl)benzoate**

Supplier	Purity	Country
Shanghai Nianxing Industrial Co., Ltd.	95.0%	China
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	China
Shanghai Amole Biotechnology Co., Ltd.	95.0%	China

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of Methyl 4-(4-methoxybenzoyl)benzoate: An Experimental Protocol

The synthesis of **Methyl 4-(4-methoxybenzoyl)benzoate** is most commonly achieved via a Friedel-Crafts acylation reaction between anisole and methyl 4-(chlorocarbonyl)benzoate. The following is a detailed experimental protocol based on established methodologies for this type of reaction.

Reaction Scheme:

Anisole + Methyl 4-(chlorocarbonyl)benzoate $\xrightarrow{\text{AlCl}_3}$ **Methyl 4-(4-methoxybenzoyl)benzoate**

Materials:

- Anisole
- Methyl 4-(chlorocarbonyl)benzoate
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Methyl 4-(chlorocarbonyl)benzoate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for an additional 15-20 minutes.

- **Addition of Anisole:** Anisole (1.0 equivalent) dissolved in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. This should be done in a fume hood as HCl gas may be evolved.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure **Methyl 4-(4-methoxybenzoyl)benzoate**.

Spectroscopic Characterization

The structure of the synthesized **Methyl 4-(4-methoxybenzoyl)benzoate** can be confirmed by standard spectroscopic methods. While a specific public spectrum for this exact molecule is not readily available, the expected signals can be predicted based on its structure and data from similar compounds.

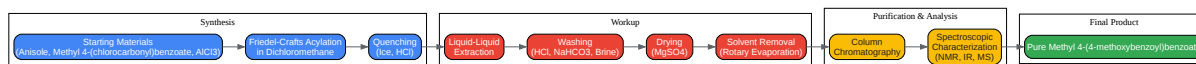
- **^1H NMR:** The proton NMR spectrum is expected to show signals for the aromatic protons in the approximate range of δ 7.0-8.2 ppm. The methoxy group protons should appear as a singlet around δ 3.9 ppm, and the methyl ester protons as a singlet around δ 3.9-4.0 ppm.
- **^{13}C NMR:** The carbon NMR spectrum will show characteristic signals for the ketone carbonyl carbon (around δ 195 ppm) and the ester carbonyl carbon (around δ 166 ppm). Aromatic

carbons will resonate in the region of δ 114-145 ppm. The methoxy and methyl ester carbons will appear around δ 55-56 ppm and δ 52-53 ppm, respectively.

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the ketone C=O stretching (around 1650-1670 cm^{-1}) and the ester C=O stretching (around 1720-1730 cm^{-1}). C-O stretching bands for the ether and ester groups are also expected in the region of 1250-1300 cm^{-1} .

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **Methyl 4-(4-methoxybenzoyl)benzoate**.



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Caption: Synthesis and purification workflow for **Methyl 4-(4-methoxybenzoyl)benzoate**.

Applications in Research

Methyl 4-(4-methoxybenzoyl)benzoate serves as a versatile intermediate in organic synthesis. Its benzophenone core is a common scaffold in medicinal chemistry and materials science. The presence of two distinct aromatic rings, which can be further functionalized, makes it a valuable precursor for the synthesis of more complex molecules. For instance, the ketone and ester functionalities can be selectively modified.

This molecule is a potential building block for the synthesis of:

- Liquid Crystals: Benzophenone derivatives are known to be used in the synthesis of liquid crystalline materials. The rigid core of **Methyl 4-(4-methoxybenzoyl)benzoate** could be incorporated into mesogenic structures.

- **Pharmaceutical Analogs:** The benzophenone scaffold is present in various biologically active compounds. This intermediate could be used in the synthesis of novel analogs of drugs for screening purposes.
- **Complex Molecular Architectures:** Through cross-coupling reactions such as Suzuki or Heck couplings on either of the aromatic rings (after appropriate functionalization, for example, by conversion of the ester to a halide or triflate), more complex molecular architectures can be constructed.

In conclusion, **Methyl 4-(4-methoxybenzoyl)benzoate** is a commercially available chemical intermediate with significant potential for researchers in various fields. The provided technical information and detailed synthetic protocol aim to facilitate its use in the laboratory for the development of novel materials and molecules.

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References

- 1. rsc.org [rsc.org]
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